PF-06424439 Mesylate

Enzymology Drug Discovery Pharmacodynamics

Select PF-06424439 Mesylate for unambiguous DGAT2 target engagement. Unlike generic DGAT2 inhibitors, this first-in-class compound delivers >2000-fold selectivity over DGAT1/MGAT2/MGAT3 (IC50 >50 µM) with a unique slow-binding, noncompetitive mechanism (residence t½=1.2 h). The balanced human/rat potency (14/38 nM) ensures translational dose alignment, while validated applications in hepatic steatosis and cancer lipid droplet research provide established experimental protocols. Available as pure, characterized mesylate salt.

Molecular Formula C23H30ClN7O4S
Molecular Weight 536.04
CAS No. 1469284-79-4
Cat. No. B609980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06424439 Mesylate
CAS1469284-79-4
SynonymsPF-06424439 Mesylate;  PF 06424439 Mesylate;  PF06424439 Mesylate; 
Molecular FormulaC23H30ClN7O4S
Molecular Weight536.04
Structural Identifiers
SMILESCS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
InChIInChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1
InChIKeyZSTFDNQQOJUJFL-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06424439 Mesylate (CAS 1469284-79-4): A First-in-Class, Orally Bioavailable DGAT2 Inhibitor with Defined Selectivity for Metabolic and Cancer Research


PF-06424439 Mesylate, the methanesulfonate salt of the imidazopyridine derivative PF-06424439, is a first-in-class, orally bioavailable, small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2) [1]. It inhibits human DGAT2 with an IC50 of 14 nM and exhibits >2000-fold selectivity over the related acyltransferases DGAT1, MGAT2, and MGAT3 (IC50 >50 µM) . PF-06424439 demonstrates a slow, time-dependent, noncompetitive mode of inhibition with respect to the acyl-CoA substrate, resulting in a prolonged target residence time [2]. This distinct mechanistic profile differentiates it from other DGAT2 inhibitors and makes it a critical tool for probing DGAT2-specific functions in triglyceride synthesis, hepatic steatosis, and cancer cell lipid metabolism [3].

PF-06424439 Mesylate Substitution Risks: Why DGAT2 Inhibitor Selection Requires Scrutiny Beyond IC50


Despite sharing a common target (DGAT2), inhibitors within this class exhibit profound differences in selectivity, binding kinetics, species-dependent potency, and in vivo efficacy that preclude interchangeable use. For instance, while PF-06424439 achieves >2000-fold selectivity over DGAT1, MGAT2, and MGAT3 , other DGAT2 inhibitors like PF-06427878 show only >470-fold selectivity . Furthermore, PF-06424439 uniquely demonstrates a slow, time-dependent, noncompetitive binding mode with a residence half-life of 1.2 hours [1], a property not shared by rapid-binding inhibitors like Ervogastat (PF-06865571) . Critically, PF-06424439 also exhibits a distinct species potency profile (human IC50 = 14 nM, rat IC50 = 38 nM) compared to other DGAT2 inhibitors, which display far greater species divergence or lower absolute potency. Substituting PF-06424439 with an alternative without accounting for these differential profiles can lead to erroneous conclusions regarding target engagement, off-target effects, and translational relevance.

PF-06424439 Mesylate Evidence Guide: Head-to-Head Quantitative Differentiation from Leading DGAT2 and DGAT1 Inhibitors


Mechanistic Differentiation: Long Residence Time Binding Kinetics vs. Rapid Reversible Inhibition

PF-06424439 distinguishes itself from other DGAT2 inhibitors through its unique slow, time-dependent, noncompetitive binding mechanism. Detailed kinetic analysis reveals that PF-06424439 binds DGAT2 via a two-step process, forming an initial enzyme-inhibitor complex (EI) that undergoes isomerization to a high-affinity complex (EI*) with an overall apparent inhibition constant (Ki*app) of 16.7 nM and a dissociation half-life of 1.2 hours [1]. In contrast, Ervogastat (PF-06865571) is characterized as a non-time-dependent, reversible, rapid-binding inhibitor of DGAT2 . This fundamental difference in binding kinetics results in prolonged target engagement for PF-06424439, which may translate to sustained pharmacodynamic effects even after compound clearance.

Enzymology Drug Discovery Pharmacodynamics

Selectivity Profile: >2000-Fold Window Over DGAT1 and MGAT Enzymes

PF-06424439 demonstrates exceptional selectivity for DGAT2 over closely related acyltransferases. In a standardized panel, PF-06424439 showed no significant inhibition of human DGAT1, MGAT2, or MGAT3 at concentrations up to 50 µM, yielding a selectivity window of >2000-fold over these enzymes (IC50 >50 µM vs. 14 nM for DGAT2) . This selectivity margin is substantially larger than that of PF-06427878, another DGAT2 inhibitor, which exhibits >470-fold selectivity over DGAT1, MGAT1/2/3 (human DGAT2 IC50 = 99 nM; DGAT1/MGAT IC50s >47 µM) . The broader selectivity window of PF-06424439 minimizes the risk of confounding results due to off-target inhibition of DGAT1 or MGAT enzymes in cellular and in vivo studies.

Selectivity Profiling Off-Target Liability Chemical Biology

Species-Specific Potency Profile: Balanced Human and Rodent Activity

PF-06424439 displays a balanced species potency profile that facilitates translational studies. It inhibits human DGAT2 with an IC50 of 14 ± 1 nM, rat DGAT2 with an IC50 of 38 ± 4 nM, and dog DGAT2 with an IC50 of 16 ± 1 nM . This contrasts sharply with Ervogastat (PF-06865571), which shows a marked species divergence: human DGAT2 IC50 = 17.2 nM, but rat DGAT2 IC50 = 833 nM (a ~48-fold difference) . Similarly, PF-06427878 exhibits human DGAT2 IC50 = 99 nM and rat DGAT2 IC50 = 202 nM . PF-06424439's narrower species gap and higher absolute potency in rodents make it a more reliable tool for in vivo studies in common preclinical species, minimizing the need for species-specific dose adjustments.

Translational Pharmacology Species Selectivity Preclinical Models

In Vivo Efficacy in Rodent Dyslipidemia Models: Dose-Dependent Triglyceride Reduction

PF-06424439 demonstrates robust, dose-dependent reductions in plasma triglycerides in established rodent models of dyslipidemia. In sucrose-fed rats, oral administration of PF-06424439 (0.1-10 mg/kg) reduced plasma triglyceride levels in a dose-dependent manner . In LDL receptor knockout (Ldlr-/-) mice fed a high-fat, high-cholesterol diet, PF-06424439 (60 mg/kg/day p.o. for 3 days) reduced both plasma triglyceride and cholesterol levels . While PF-04620110, a selective DGAT1 inhibitor, also reduces plasma triglycerides in rodents at doses ≥0.1 mg/kg [1], the two compounds target distinct enzymes and exhibit different selectivity and mechanistic profiles. PF-06424439's in vivo efficacy validates its utility for studying DGAT2-specific contributions to lipid homeostasis in preclinical disease models.

In Vivo Pharmacology Dyslipidemia Metabolic Disease

Functional Activity in Human Hepatocytes: Inhibition of Triglyceride Synthesis

PF-06424439 effectively inhibits triglyceride synthesis in a physiologically relevant human cellular system. In primary human hepatocytes, PF-06424439 reduces triglyceride synthesis in vitro, confirming its ability to engage DGAT2 and block the terminal step of triglyceride biosynthesis in a human cell context . In comparison, PF-06427878 inhibits DGAT2-dependent triglyceride synthesis in primary human hepatocytes with an IC50 of 11.6 nM, but this measurement was obtained only in the presence of a DGAT1 inhibitor (PF-04620110) to isolate DGAT2-specific activity . PF-06424439's activity in human hepatocytes without requiring co-treatment underscores its utility for studying DGAT2 function in hepatic lipid metabolism under more native conditions.

Cellular Pharmacology Hepatology Lipid Metabolism

Potency Comparison with Other DGAT2 Inhibitors: Superior IC50 vs. PF-06427878 and Xanthohumol

PF-06424439 exhibits a human DGAT2 IC50 of 14 nM, which positions it as a high-potency inhibitor within the DGAT2 class. It is approximately 7-fold more potent than PF-06427878 (human DGAT2 IC50 = 99 nM) and approximately 2857-fold more potent than Xanthohumol (human DGAT2 IC50 = 40 µM) . While DGAT2 inhibitor 2 demonstrates a slightly lower IC50 of 6 nM , its selectivity profile and in vivo characterization are less extensively documented. PF-06424439's combination of high potency, well-defined selectivity, and thorough mechanistic characterization makes it a benchmark tool compound for DGAT2 research.

Enzyme Inhibition Potency Ranking Chemical Probe Selection

PF-06424439 Mesylate Application Scenarios: Validated Use Cases in Metabolic Disease and Cancer Research


Investigating DGAT2-Specific Contributions to Hepatic Steatosis and NASH

Researchers studying the role of DGAT2 in hepatic triglyceride accumulation can utilize PF-06424439 to selectively inhibit DGAT2 in human hepatocytes and in rodent models of dyslipidemia . Its >2000-fold selectivity over DGAT1 and MGAT enzymes ensures that observed reductions in hepatic triglycerides are attributable specifically to DGAT2 inhibition rather than off-target effects. The compound's balanced human/rat potency (14 nM/38 nM) facilitates dose translation from in vitro to in vivo studies, while its long residence time (dissociation half-life = 1.2 h) may provide sustained target engagement in chronic dosing regimens [1].

Evaluating Lipid Droplet Dynamics and Radiosensitization in Cancer Cells

PF-06424439 has been validated in cancer research for impairing lipid droplet biosynthesis and enhancing radiosensitivity. In MCF7 breast cancer cells, 72-hour treatment with PF-06424439 reduced lipid droplet content and inhibited cell migration without affecting proliferation, and pre-treatment potentiated the effects of X-ray radiation [2]. This application leverages PF-06424439's high potency (IC50 = 14 nM) and selectivity to dissect the role of DGAT2-mediated lipid droplet formation in cancer cell survival and metastasis, offering a chemical tool for studies linking lipid metabolism to cancer therapy response.

Profiling DGAT2 vs. DGAT1 Inhibition in Metabolic Pathway Dissection

For studies requiring clear differentiation between DGAT2 and DGAT1 contributions to triglyceride synthesis, PF-06424439 serves as a selective DGAT2 inhibitor that can be paired with a selective DGAT1 inhibitor such as PF-04620110 (IC50 = 19 nM) [3]. PF-06424439's >2000-fold selectivity over DGAT1 ensures that any observed phenotype can be confidently attributed to DGAT2 inhibition. This combinatorial approach is particularly valuable in primary human hepatocytes, where both DGAT1 and DGAT2 contribute to triglyceride synthesis, and selective inhibition of each isozyme is required to deconvolute their respective roles .

Mechanistic Studies of DGAT2 Inhibition Kinetics and Structure-Activity Relationships

PF-06424439's well-characterized slow, time-dependent, noncompetitive inhibition mechanism (Ki*app = 16.7 nM; dissociation half-life = 1.2 h) [1] makes it an ideal tool for enzymologists and medicinal chemists studying DGAT2 structure-activity relationships. The compound's imidazopyridine scaffold and defined binding interactions (requiring His161 and His163 residues for binding [1]) provide a benchmark for developing and validating new DGAT2 inhibitors with distinct kinetic profiles. Its commercial availability as a pure, characterized mesylate salt (CAS 1469284-79-4) ensures reproducibility across independent studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06424439 Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.